molecular formula C16H15N3O3S2 B11160108 2-methyl-N-(4-sulfamoylbenzyl)-1,3-benzothiazole-6-carboxamide

2-methyl-N-(4-sulfamoylbenzyl)-1,3-benzothiazole-6-carboxamide

Cat. No.: B11160108
M. Wt: 361.4 g/mol
InChI Key: JFRMLWXTXGJCRB-UHFFFAOYSA-N
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Description

2-methyl-N-(4-sulfamoylbenzyl)-1,3-benzothiazole-6-carboxamide is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(4-sulfamoylbenzyl)-1,3-benzothiazole-6-carboxamide typically involves multiple steps. One common method includes the reaction of 2-aminobenzothiazole with 4-sulfamoylbenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with methyl isocyanate to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(4-sulfamoylbenzyl)-1,3-benzothiazole-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzothiazole ring.

    Reduction: Reduced forms of the sulfonamide group.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

2-methyl-N-(4-sulfamoylbenzyl)-1,3-benzothiazole-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-(4-sulfamoylbenzyl)-1,3-benzothiazole-6-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-N-(4-sulfamoylbenzyl)benzamide
  • N 2-methyl-N-(4-sulfamoylbenzyl)glycinamide
  • N 2-methyl-N-(4-sulfamoylbenzyl)-N 2-[N’-(tritylsulfanyl)carbamimidoyl]glycinamide

Uniqueness

Compared to similar compounds, 2-methyl-N-(4-sulfamoylbenzyl)-1,3-benzothiazole-6-carboxamide exhibits unique structural features that contribute to its distinct biological activities. The presence of the benzothiazole ring and the sulfonamide group enhances its ability to interact with various biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C16H15N3O3S2

Molecular Weight

361.4 g/mol

IUPAC Name

2-methyl-N-[(4-sulfamoylphenyl)methyl]-1,3-benzothiazole-6-carboxamide

InChI

InChI=1S/C16H15N3O3S2/c1-10-19-14-7-4-12(8-15(14)23-10)16(20)18-9-11-2-5-13(6-3-11)24(17,21)22/h2-8H,9H2,1H3,(H,18,20)(H2,17,21,22)

InChI Key

JFRMLWXTXGJCRB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(S1)C=C(C=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

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